![molecular formula C29H26N6O3 B2418011 7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477236-84-3](/img/structure/B2418011.png)
7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C29H26N6O3 and its molecular weight is 506.566. The purity is usually 95%.
BenchChem offers high-quality 7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
A study by Mohamed, Kamel, and Abd El-hameed (2013) evaluated the anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives, including compounds closely related to the chemical . They found that some of these compounds, such as 7d (4-(2-(Benzyl)hydrazinyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine), showed significant anti-inflammatory activities in vivo. This suggests potential applications in developing anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).
Crystal Structure Analysis
In another study, Singh et al. (2018) examined the crystal structure of a compound similar to the one , specifically 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline. The findings included details about the crystal packing and intermolecular interactions, providing insights for structural analysis and synthesis optimization of related compounds (Singh et al., 2018).
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) synthesized a series of pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, to evaluate their electrocardiographic, antiarrhythmic, and antihypertensive activities. These studies highlight the potential therapeutic applications of such compounds in cardiovascular diseases (Malawska et al., 2002).
Adenosine A2a Receptor Antagonists
Rosse (2013) discussed the use of pyrimidine amine derivatives as adenosine A2a receptor antagonists, which could be beneficial in treating central nervous system disorders, including Parkinson’s disease. This suggests the relevance of similar compounds in neurological research and treatment (Rosse, 2013).
Anti-anoxic and Anti-Lipid Peroxidation Activities
A study by Kuno et al. (1992) on novel 4-arylpyrimidine derivatives demonstrated significant anti-anoxic and anti-lipid peroxidation activities, indicating potential applications in neuroprotection and treatment of cerebral disorders (Kuno et al., 1992).
5-HT1A Receptor Ligands
Zhuang et al. (1998) researched isoindol-1-one analogs of arylpiperazine benzamido derivatives for binding to 5-HT1A receptors, contributing to the development of new agents for imaging and potentially treating mental health disorders (Zhuang et al., 1998).
properties
IUPAC Name |
7-(4-methoxyphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O3/c1-38-25-13-11-23(12-14-25)34-19-26(21-5-3-2-4-6-21)27-28(30-20-31-29(27)34)33-17-15-32(16-18-33)22-7-9-24(10-8-22)35(36)37/h2-14,19-20H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDGLGRALMICGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2417928.png)
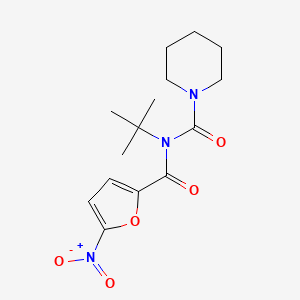
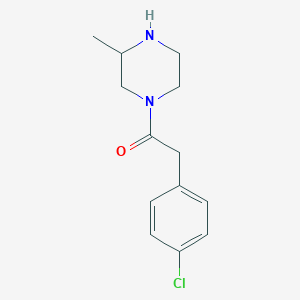
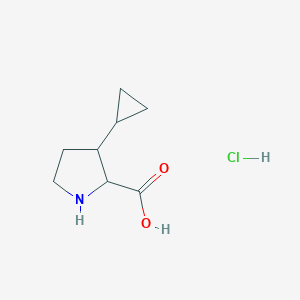
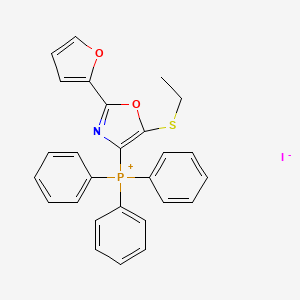
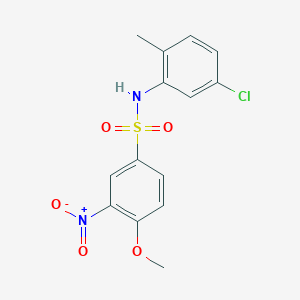
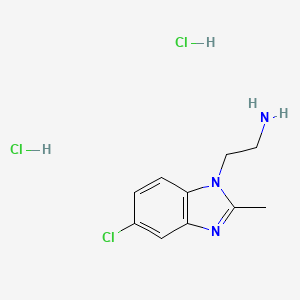
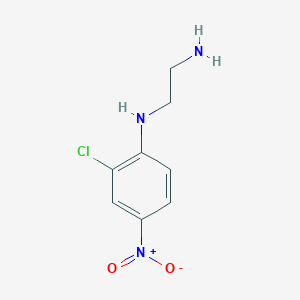
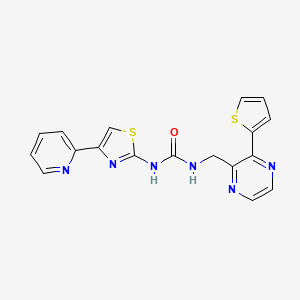
![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)
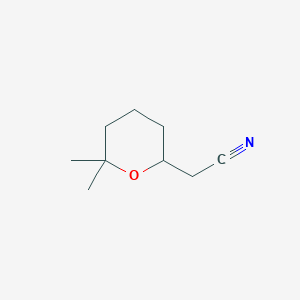
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)